molecular formula C18H23N5O2S B4350605 N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4350605
M. Wt: 373.5 g/mol
InChI Key: LIJBCFFXXQPQCN-UHFFFAOYSA-N
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Description

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure with two pyrazole rings, which are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with benzylamine, followed by sulfonation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different physical and chemical properties .

Scientific Research Applications

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • N-benzimidazol-2yl benzamide

Uniqueness

N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole rings and sulfonamide group, which confer specific chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-benzyl-N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-4-22-12-17(10-20-22)14-23(13-16-8-6-5-7-9-16)26(24,25)18-11-19-21(3)15(18)2/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJBCFFXXQPQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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